molecular formula C15H12ClNO2 B2819745 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone CAS No. 64125-27-5

2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone

Cat. No.: B2819745
CAS No.: 64125-27-5
M. Wt: 273.72
InChI Key: AUACEXFGDIRLTQ-UHFFFAOYSA-N
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Description

2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone is a chemical compound belonging to the dibenzo[b,f][1,4]oxazepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-chlorobenzaldehydes with substituted 2-aminophenols under basic conditions, often facilitated by microwave irradiation . Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .

Industrial Production Methods

Industrial production of this compound may employ scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation . These methods are advantageous due to their efficiency and the ability to produce the compound in high yields.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone is unique due to its specific chemical structure, which imparts distinct pharmacological properties

Biological Activity

2-Chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects, including cytotoxicity, antibacterial activity, and potential therapeutic applications.

  • Molecular Formula : C15H12ClNO2
  • Molecular Weight : 273.714 g/mol
  • CAS Number : 64125-27-5

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. A common method includes the reaction of substituted 2-chlorobenzaldehydes with substituted 2-aminophenols under basic conditions, often facilitated by microwave irradiation. The following table summarizes the synthetic routes and conditions:

Reaction Type Reagents Conditions
Cyclocondensation2-Chlorobenzaldehyde + 2-AminophenolBasic medium, microwave irradiation
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related compounds, some derivatives showed significant selectivity towards cancer cells over normal cells. For instance:

Compound Cell Line IC50 (µM)
Compound AHeLa97.3
Compound BU87107.4

These findings suggest that structural modifications can enhance the cytotoxic properties of dibenzo derivatives.

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against various bacterial strains. While initial studies indicated limited antibacterial properties at concentrations ranging from 12.5 to 100 µM, further research is warranted to explore its potential as an antibacterial agent.

Case Studies

A notable case study involved the evaluation of several dibenzo derivatives for their anti-tubercular and anti-inflammatory activities. The study employed methods such as the Lowenstein-Jensen medium method and carrageenan-induced paw edema method. While none of the compounds exhibited promising anti-inflammatory activity, some demonstrated inhibition against Mycobacterium tuberculosis.

Properties

IUPAC Name

1-(6H-benzo[b][1,4]benzoxazepin-5-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-9-15(18)17-10-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUACEXFGDIRLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=CC=CC=C3N1C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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